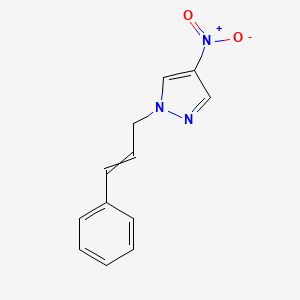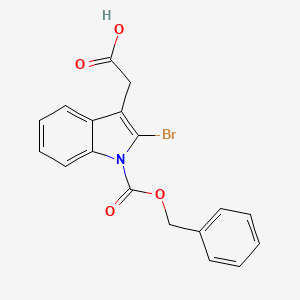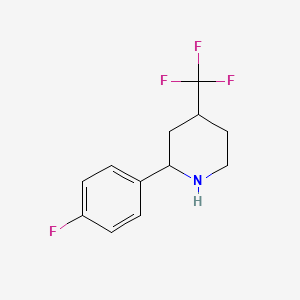
Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine typically involves the reaction of 4-fluorobenzaldehyde with trifluoromethylpiperidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)piperidine: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(trifluoromethyl)piperidine: Lacks the fluorophenyl group, leading to distinct reactivity and applications.
2-(4-chlorophenyl)-4-(trifluoromethyl)piperidine: Similar structure but with a chlorine atom instead of fluorine, affecting its chemical behavior.
Uniqueness
Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine is unique due to the presence of both fluorophenyl and trifluoromethyl groups, which confer specific chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13F4N |
|---|---|
Molecular Weight |
247.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C12H13F4N/c13-10-3-1-8(2-4-10)11-7-9(5-6-17-11)12(14,15)16/h1-4,9,11,17H,5-7H2 |
InChI Key |
KDUIGDZBVFTGDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1C(F)(F)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(4-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793885.png)
![2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B14793888.png)
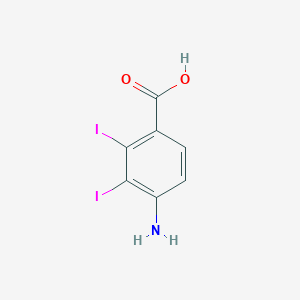
![1-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B14793892.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14793893.png)
![[3-[5-[4-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,6aS,6bR,12aR)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14793900.png)
![(2S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(pyrazin-2-YL)ethyl]propanamide](/img/structure/B14793907.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-2-[(benzoyloxy)methyl]-5-(2,6-diamino-9H-purin-9-yl)-4-methyloxolan-3-yl benzoate](/img/structure/B14793909.png)
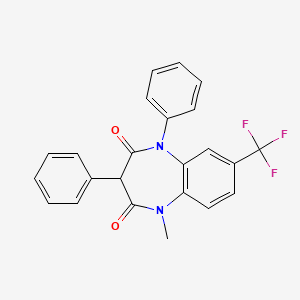
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(dimethylamino)phenyl]-7-phenyl-](/img/structure/B14793923.png)
![1,5,7,7a-Tetrahydropyrrolo[1,2-c][1,3]oxazole-3,6-dione](/img/structure/B14793927.png)
![3,6-Dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14793935.png)
